molecular formula C14H13N3O5S B608138 Isoxicam CAS No. 34552-84-6

Isoxicam

Cat. No. B608138
CAS RN: 34552-84-6
M. Wt: 335.334
InChI Key: YYUAYBYLJSNDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxicam is a nonsteroidal anti-inflammatory drug (NSAID) that was used to reduce inflammation and as an analgesic reducing pain in certain conditions . The drug was introduced in 1983 by the Warner-Lambert Company . Isoxicam is a chemical analog of piroxicam (Feldene) which has a pyridine ring in lieu of an isoxazole ring .


Molecular Structure Analysis

Isoxicam has a molecular formula of C14H13N3O5S . It is a monocarboxylic acid amide that is piroxicam in which the pyrid-2-yl group is replaced by a 5-methyl-1,2-oxazol-3-yl group .


Chemical Reactions Analysis

Both Isoxicam and its copper complex form a host–guest inclusion complex with all cyclodextrins . Fluorescence spectroscopy is used to determine binding constants and stoichiometries of the host–guest complex .


Physical And Chemical Properties Analysis

Isoxicam has a molecular weight of 335.34 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anti-Inflammatory Applications

Isoxicam is used clinically to treat both acute and chronic inflammation . It achieves this by inhibiting the activity of the two cyclooxygenase (COX) isoforms, COX-1 and COX-2 .

Unique Binding Pose

Isoxicam is structurally distinct from all other NSAIDs, exhibiting a novel binding pose in the COX active site . The 4-hydroxyl group on the thiazine ring partners with Ser-530 via hydrogen bonding while two coordinated water molecules mediate a polar interaction between the Isoxicam and COX .

Opening New Pocket

The rotation of Leu-531 in the complex opens a new pocket, which is not used for binding other NSAIDs to the enzyme . This structure provides the basis for understanding documented structure–activity relationships within the oxicam class .

Inhibition of mPGES-1

From the oxicam template, a series of potent microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors represents a new direction for drug development . This is a major route of oxicam synthesis and structure–activity for COX inhibition .

Prostaglandin Biosynthesis

Products of the prostaglandin (PG) biosynthetic pathway are chief physiological mediators of both acute and chronic inflammation . Two COX isoforms, COX-1 and COX-2, are the rate-limiting enzymes in this pathway .

PGE2 Biosynthesis

PGE2, which plays a particularly important role in the inflammatory response, is synthesized by three different enzymes, microsomal PGE2 synthase 1 (mPGES-1), cytosolic PGE2 synthase (cPGES) and microsomal PGE2 synthase 2 (mPGES-2) . The latter two enzymes are structurally and biologically distinct from mPGES-1, and mPGES-1 is the major enzyme responsible for PGE2 biosynthesis during the inflammatory response .

Safety And Hazards

Isoxicam was withdrawn from the market in the 1980s following its association with cases of Stevens-Johnson syndrome . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

From the oxicam template, a series of potent microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors represents a new direction for drug development .

properties

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUAYBYLJSNDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045462
Record name Isoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Isoxicam

CAS RN

34552-84-6
Record name Isoxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34552-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxicam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isoxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxicam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XU734C4NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To an appropriate flask equipped for reflux and/or distillation, 900 ml xylene, 40 grams (0.149 moles) methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and 19.94 grams (0.203 moles) of 3-amino-5-methylisoxazole are added. The mixture is refluxed for 13-18 hours. At 1 hour intervals, about 3-4% of the solvent volume is distilled off. Every 4 to 5 hours fresh xylene is added, equal in amount to that distilled during this period. At the end of the heating period, the reaction is cooled to 25°C., filtered and the cake is washed with xylene. After drying, the crude product weighed 43.8 grams (88%). This material could be recrystallized from about 40-50 volumes of dioxane with an 80-85% recovery of acceptable material. An alternate procedure for the purification of crude product is as follows:
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
19.94 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is the primary mechanism of action of Isoxicam?

A1: Isoxicam exerts its anti-inflammatory effects primarily by selectively inhibiting the cyclooxygenase (COX) pathway of the arachidonic acid cascade. [] This pathway is responsible for the production of prostaglandins, which are mediators of inflammation. []

Q2: Does Isoxicam affect both COX-1 and COX-2 enzymes?

A2: While Isoxicam inhibits both COX-1 and COX-2, it demonstrates a higher affinity for COX-2. [] This selectivity is thought to contribute to its anti-inflammatory effects while potentially minimizing some of the gastrointestinal side effects associated with non-selective COX inhibitors.

Q3: How does Isoxicam's inhibition of COX compare to other NSAIDs?

A3: Studies using rat peritoneal leukocytes showed that Isoxicam was less potent than Indomethacin, Piroxicam, Naproxen, and Ibuprofen in inhibiting prostaglandin formation from arachidonic acid. []

Q4: Does Isoxicam affect other inflammatory pathways besides COX?

A4: Research suggests that Isoxicam might influence additional pathways beyond COX inhibition. Studies have shown that it can inhibit neutrophil and monocyte chemotaxis, key processes in the inflammatory response. [] Additionally, Isoxicam has shown some protective effects in animal models of endotoxin shock, suggesting potential modulation of inflammatory cascades beyond prostaglandin synthesis. []

Q5: What is the molecular formula and weight of Isoxicam?

A5: Isoxicam has the molecular formula C14H13N3O4S and a molecular weight of 319.34 g/mol. []

Q6: Are there spectroscopic techniques to characterize Isoxicam?

A6: Yes, Isoxicam can be characterized using techniques like TLC-densitometry. This method, employing aluminum plates precoated with silica gel 60 F254 and a specific mobile phase, effectively separates Isoxicam from related compounds. [] Densitometric detection at a wavelength of 350 nm allows for its quantification. []

Q7: How is Isoxicam absorbed and distributed in the body?

A7: Isoxicam is well-absorbed after oral administration, reaching peak plasma concentrations between 4-8 hours in humans, monkeys, dogs, and rats. [] It exhibits a relatively small volume of distribution, suggesting limited penetration into tissues. []

Q8: What is the elimination half-life of Isoxicam?

A8: The elimination half-life of Isoxicam is relatively long, ranging from 22-45 hours in humans. [] This long half-life allows for once-daily dosing. []

Q9: How is Isoxicam metabolized and excreted?

A9: Isoxicam undergoes extensive metabolism, primarily via hydroxylation of the methyl group on the isoxazole ring. [] This metabolite represents a significant portion (30-35%) of an Isoxicam dose in humans. [] Urinary excretion is the major route of elimination for Isoxicam and its metabolites in humans and rats. []

Q10: Does age affect the pharmacokinetics of Isoxicam?

A10: Studies comparing young and elderly subjects found no significant differences in the mean elimination half-life of Isoxicam. [] This suggests that dose adjustments based solely on age may not be necessary.

Q11: Does Isoxicam interact with other drugs?

A12: Co-administration of Isoxicam with Acetylsalicylic Acid (Aspirin) resulted in a significant reduction in Isoxicam's AUC and peak plasma concentrations. [, ] This interaction is likely due to competitive displacement of Isoxicam from albumin binding sites. [, ] Conversely, Phenytoin was found to increase the rate and extent of Isoxicam absorption, leading to a higher AUC. [] No significant pharmacokinetic interactions were observed with propranolol or digoxin. [, ]

Q12: What in vitro models have been used to study the effects of Isoxicam?

A13: Researchers have utilized a variety of in vitro models to investigate Isoxicam's properties. For instance, Isoxicam inhibited prostaglandin E2 formation by mouse fibrosarcoma cells (HSDM1C1) in culture with an IC50 of 2.0 μM. [] In another study, Isoxicam, at concentrations ranging from 5 to 30 μg/ml, significantly reduced glycosaminoglycan release in a bovine nasal septum cartilage culture system stimulated with porcine synovial tissue, suggesting a potential protective effect on cartilage. []

Q13: What animal models have been used to study the effects of Isoxicam?

A14: The anti-inflammatory effects of Isoxicam have been evaluated in various animal models, including carrageenan-induced paw edema, adjuvant-induced polyarthritis in rats, and cotton pellet-induced granuloma. [, ] These models have demonstrated Isoxicam's efficacy in reducing inflammation and its potency compared to reference drugs like aspirin and phenylbutazone. [, ]

Q14: Has Isoxicam been tested in clinical trials for osteoarthritis?

A15: Yes, numerous clinical trials have been conducted evaluating Isoxicam's efficacy and safety in treating osteoarthritis. Double-blind, randomized controlled trials have compared Isoxicam to other NSAIDs like Naproxen and Indomethacin, demonstrating comparable or superior efficacy in reducing pain and improving joint function. [, , , , ]

Q15: Has Isoxicam been tested in clinical trials for rheumatoid arthritis?

A16: Yes, Isoxicam has also been investigated in clinical trials for rheumatoid arthritis. Studies have shown it to be effective in reducing joint tenderness, swelling, morning stiffness, and improving overall patient condition. [, , , , , ] Long-term studies lasting up to one year have confirmed its efficacy in managing rheumatoid arthritis symptoms. []

Q16: Are there any long-term safety concerns associated with Isoxicam use?

A16: Again, it's crucial to emphasize that this Q&A is not a substitute for medical advice. As with all medications, long-term safety considerations should be discussed with a healthcare professional.

Q17: Can Isoxicam form inclusion complexes with cyclodextrins?

A19: Yes, both Isoxicam and its copper complex can form inclusion complexes with various cyclodextrins, including β-CD, γ-CD, HPβCD, and HPγCD. [] These complexes have been studied using fluorescence spectroscopy, 1H NMR, and FTIR spectroscopy. [] The formation of such complexes can potentially improve Isoxicam's solubility and bioavailability.

Q18: What are the implications of the discovery of N-methylsaccharin and open-ring sulfonamide as metabolites of Isoxicam?

A20: The identification of N-methylsaccharin, saccharin, and an open-ring sulfonamide as Isoxicam metabolites through in vivo and in vitro studies using horseradish peroxidase suggests that the drug undergoes direct oxidative scission of its benzothiazine ring. [] This finding provides valuable insights into the metabolic pathway of Isoxicam.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.